molecular formula C20H14BrN3O2 B250928 2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B250928
M. Wt: 408.2 g/mol
InChI Key: YVMKTFHNGPXNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes and proteins involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. It has also been suggested that it disrupts bacterial cell membranes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and survival, such as AKT and ERK. Additionally, it has been reported to disrupt bacterial cell membranes, leading to the inhibition of bacterial growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its potential therapeutic applications. It has shown promising results in various scientific studies and has the potential to be used as a treatment for cancer, bacterial infections, and inflammatory diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in vivo. Additionally, it would be interesting to investigate its potential as a treatment for other diseases, such as viral infections and neurodegenerative diseases. Finally, it would be beneficial to develop more efficient and cost-effective synthesis methods for 2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide to facilitate its use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, 2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in scientific research and potential clinical applications.

Synthesis Methods

The synthesis of 2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been reported in various scientific studies. One of the most common methods involves the reaction of 2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-amine with 2-bromo-N-(4-hydroxyphenyl)benzamide in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction yields 2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide as a white solid.

Scientific Research Applications

2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its antimicrobial properties and has shown activity against various bacterial strains, including drug-resistant strains. Additionally, it has been investigated for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as arthritis.

properties

Molecular Formula

C20H14BrN3O2

Molecular Weight

408.2 g/mol

IUPAC Name

2-bromo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14BrN3O2/c1-12-11-13(20-24-18-17(26-20)7-4-10-22-18)8-9-16(12)23-19(25)14-5-2-3-6-15(14)21/h2-11H,1H3,(H,23,25)

InChI Key

YVMKTFHNGPXNDP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4Br

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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